

Technical Guide: Synthesis and Characterization of (2-Bromo-2-methylpropyl)azanium Bromide

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Compound of Interest

Compound Name: (2-Bromo-2-methylpropyl)azanium;bromide

Cat. No.: B8111868

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Executive Summary

(2-Bromo-2-methylpropyl)azanium bromide (commonly referred to as 2-bromo-2-methylpropylamine hydrobromide) is a critical aliphatic nitrogen mustard intermediate. It serves as a primary precursor for the synthesis of 2,2-dimethylaziridine, a strained heterocycle utilized in the construction of complex pharmaceutical architectures and functionalized polymers.

This guide provides a definitive protocol for the synthesis of (2-bromo-2-methylpropyl)azanium bromide via the hydrobromination of 2-methylallylamine. Unlike generic procedures, this document details the mechanistic causality ensuring regioselectivity (Markovnikov addition) and provides a self-validating characterization framework.

Chemical Identity & Properties

Property	Data
IUPAC Name	(2-Bromo-2-methylpropyl)azanium bromide
Common Name	2-Bromo-2-methylpropylamine hydrobromide
CAS Number	36565-68-1
Molecular Formula	
Molecular Weight	232.95 g/mol
Structure	
Physical State	White to off-white crystalline solid
Solubility	Soluble in water, methanol; sparingly soluble in non-polar solvents
Stability	Hygroscopic; prone to cyclization (aziridine formation) under basic conditions

Retrosynthetic Analysis & Strategy

The synthesis of (2-bromo-2-methylpropyl)azanium bromide is governed by the need to introduce a bromine atom at the tertiary carbon while maintaining the integrity of the primary amine.

Primary Route: Hydrobromination of 2-Methylallylamine

The most atom-economical route involves the addition of hydrogen bromide (HBr) to 2-methylallylamine (methallylamine).

- Mechanism: Electrophilic addition.
- Regioselectivity: The reaction proceeds via a Markovnikov addition.^[1] The proton () adds to the terminal methylene () to generate a stable tertiary carbocation at the C2 position. Subsequent attack by the bromide ion (

) yields the tertiary bromide.

- Salt Formation: The basic amine function is simultaneously protonated, protecting it from nucleophilic self-attack during the reaction and precipitating the product as the ammonium salt.

Alternative Route: Substitution of 1-Amino-2-methylpropan-2-ol

An alternative approach involves the nucleophilic substitution of the hydroxyl group in 1-amino-2-methylpropan-2-ol using HBr or

. While effective, this route requires a more expensive starting material and involves water removal as a driving force.

Mechanistic Visualization

The following diagram illustrates the reaction pathway, highlighting the critical tertiary carbocation intermediate that dictates the regiochemistry.



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Caption: Mechanistic pathway for the hydrobromination of 2-methylallylamine. Note the formation of the stable tertiary carbocation intermediate.

Detailed Experimental Protocol

Safety Warning: This procedure involves the synthesis of a nitrogen mustard precursor. The product and intermediates are potential vesicants and alkylating agents. Work must be performed in a properly functioning fume hood with full PPE (gloves, goggles, lab coat).[2]

Materials

- 2-Methylallylamine (Methallylamine): 10.0 g (0.14 mol)

- Hydrobromic Acid (48% aq): 60 mL (~0.53 mol, 3.8 eq)
- Ethanol (Absolute): For recrystallization
- Diethyl Ether: For washing[3]

Procedure

- Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel. Place the flask in an ice-water bath (0 °C).
- Acid Charge: Add the 48% Hydrobromic acid (60 mL) to the flask.
- Amine Addition: Add 2-methylallylamine (10.0 g) dropwise via the addition funnel over 30 minutes.
 - Scientific Rationale: The reaction is highly exothermic.[4] Slow addition at 0 °C prevents uncontrolled boiling and minimizes the risk of polymerization or vaporization of the volatile amine.
- Reaction Phase: Once addition is complete, replace the addition funnel with a reflux condenser.
 - Heat the mixture to reflux (approx. 126 °C) for 4 to 6 hours.
 - Scientific Rationale: Thermal energy is required to overcome the activation energy for the addition of HBr across the double bond and to drive the reaction to completion.
- Concentration: Cool the reaction mixture to room temperature. Remove the solvent (water and excess HBr) under reduced pressure (rotary evaporator) to yield a crude solid residue.
 - Note: Use a trap to neutralize HBr vapors.
- Purification:
 - Dissolve the crude residue in a minimum amount of hot absolute ethanol.

- Allow the solution to cool slowly to room temperature, then place in a refrigerator (4 °C) to crystallize.
- If crystallization is slow, add diethyl ether dropwise to the cold solution to induce precipitation (anti-solvent method).
- Isolation: Filter the white crystalline solid under vacuum. Wash the filter cake with cold diethyl ether (3 x 20 mL) to remove traces of acid and non-polar impurities.
- Drying: Dry the solid in a vacuum desiccator over

or KOH pellets to constant weight.

Expected Yield: 75–85%

Characterization & Validation

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

Nuclear Magnetic Resonance (NMR)

The

NMR spectrum is the primary validation tool. The symmetry of the gem-dimethyl group and the deshielding effects of the ammonium and bromine groups are diagnostic.

Nucleus	Shift (ppm)	Multiplicity	Integration	Assignment
1H	1.95 – 2.05	Singlet (s)	6H	Gem-dimethyl protons (). Deshielded by adjacent Br.
1H	3.55 – 3.65	Singlet (s)*	2H	Methylene protons (). Deshielded by .
1H	8.20 – 8.50	Broad Singlet	3H	Ammonium protons (). Exchangeable with .

*Note: The methylene signal may appear as a broad doublet due to coupling with the ammonium protons if the solvent is non-exchangeable (e.g., DMSO-d6).

Infrared Spectroscopy (FT-IR)

- 3000 – 2800 cm^{-1} : Broad stretching (ammonium salt).
- 2980 – 2900 cm^{-1} : Aliphatic stretching.
- ~1580 cm^{-1} : bending.

- ~600 – 500 cm^{-1} :

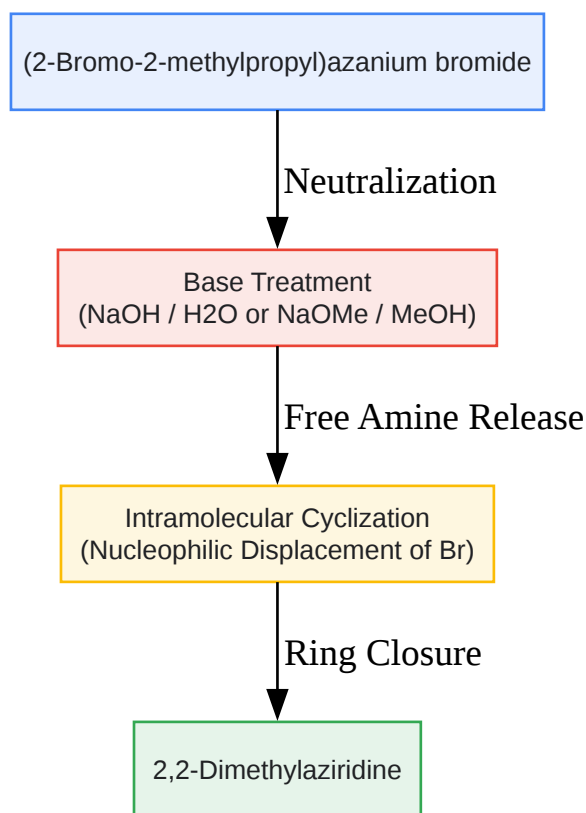
stretch (fingerprint region).

Melting Point[1][3]

- Range: The compound is a salt and typically decomposes/melts at high temperatures. While specific literature values vary, it is expected to be a solid with a melting point $>150\text{ }^\circ\text{C}$ (analogous to 2-bromoethylamine HBr, mp 172-176 $^\circ\text{C}$).

Applications: Aziridine Formation[1][6][7]

The primary utility of (2-bromo-2-methylpropyl)azanium bromide is the synthesis of 2,2-dimethylaziridine. This is achieved by treating the salt with a base (e.g., NaOH, KOH, or NaOMe).



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Caption: Workflow for the conversion of the bromide salt to 2,2-dimethylaziridine via base-mediated cyclization.

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